4-Iodonaphthalen-2-ol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-iodonaphthalen-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7IO/c11-10-6-8(12)5-7-3-1-2-4-9(7)10/h1-6,12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKINECWFYOOHFJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=C2I)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7IO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20622268 | |
| Record name | 4-Iodonaphthalen-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20622268 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90800-21-8 | |
| Record name | 4-Iodonaphthalen-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20622268 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-iodonaphthalen-2-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preamble to the Academic Research Landscape of Iodo Substituted Naphthols
Contextualization of 4-Iodonaphthalen-2-ol within Naphthalene (B1677914) Chemistry Research
This compound is a derivative of naphthalene, a bicyclic aromatic hydrocarbon composed of two fused benzene (B151609) rings. ijpsjournal.com The naphthalene scaffold is a fundamental structure in organic chemistry and has been the subject of extensive research due to its presence in a wide array of bioactive compounds and functional materials. acs.orgekb.eg Naphthalene and its derivatives, including naphthols, are crucial components in the chemical and pharmaceutical industries. nih.govwikipedia.org
The functionalization of the naphthalene core is a key strategy for developing new molecules with tailored properties. acs.org this compound represents a specifically functionalized naphthalene, featuring a hydroxyl (-OH) group at the 2-position and an iodine (-I) atom at the 4-position. The hydroxyl group classifies it as a naphthol, a naphthalene analogue of phenol, which generally exhibits higher reactivity. wikipedia.org The introduction of an iodine atom further enhances its utility, positioning it as a versatile intermediate for more complex chemical transformations. The study of such substituted naphthols is integral to the broader effort to create diverse libraries of naphthalene-based compounds for applications in drug discovery and materials science. acs.orgekb.eg
Significance of Halogenated Naphthalene Scaffolds in Contemporary Chemical Science
Halogenated organic compounds, particularly those containing iodine, play a pivotal role in modern chemical synthesis. Halogenated naphthalenes and naphthols are highly valued as intermediates. nih.gov The presence of a halogen, such as the iodine atom in this compound, provides a reactive site for a variety of chemical reactions.
The carbon-iodine bond is the weakest among the carbon-halogen bonds, making iodo-substituted aromatics particularly useful in transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira couplings). These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds, allowing for the construction of complex molecular architectures from simpler precursors. nih.gov
Furthermore, halogenation significantly influences the physicochemical properties of the naphthalene scaffold, affecting its lipophilicity, metabolic stability, and binding interactions with biological targets. nih.gov This modulation of properties is critical in medicinal chemistry for optimizing drug candidates. ijpsjournal.comekb.eg In materials science, the incorporation of heavy atoms like iodine can alter the electronic and photophysical properties of the naphthalene core, opening avenues for the development of novel organic semiconductors, dyes, and other functional materials. epa.govresearchgate.net Research has also shown that among halogens, iodine-substituted compounds can exhibit lower toxicity in certain contexts, challenging the assumption that halogenation inherently increases toxicity. nih.gov
Advanced Synthetic Methodologies for 4 Iodonaphthalen 2 Ol and Its Analogs
Electrophilic Iodination Approaches in Naphthalene (B1677914) Functionalization
Electrophilic aromatic substitution is a fundamental strategy for the functionalization of naphthalene rings. The hydroxyl group of naphthalen-2-ol is an activating ortho-, para-director, making the C1 and C3 positions susceptible to electrophilic attack. However, steric hindrance at the C3 position often favors substitution at C1. To achieve iodination at the C4 position, starting materials are often derivatized to direct the incoming electrophile.
A common and effective method for the iodination of activated aromatic compounds involves the use of molecular iodine in the presence of an oxidizing agent. orgsyn.org Reagents such as periodic acid or iodic acid are used to generate a more potent electrophilic iodine species, such as the iodonium (B1229267) ion (I+), in situ. orgsyn.orgeurjchem.com This approach has been successfully applied to the synthesis of iodonaphthol derivatives. For instance, the selective iodination of 2-acetyl-1-naphthol has been achieved using iodine and iodic acid, yielding the corresponding 4-iodo derivative. eurjchem.comresearchgate.net The reaction proceeds selectively at the electron-rich position para to the hydroxyl group. eurjchem.comresearchgate.net
Another approach involves the electrophilic cyclization of specifically designed precursors. For example, 3-iodo-2-naphthols can be prepared in excellent yields by the 6-endo-dig electrophilic cyclization of 1-aryl-3-alkyn-2-ones using iodine or iodine monochloride (ICl). nih.gov Using ICl as the electrophile can significantly improve yields compared to using I₂ alone, sometimes achieving nearly quantitative results. nih.gov
The table below summarizes various electrophilic iodination methods for naphthalene derivatives.
| Starting Material | Reagents | Conditions | Product | Yield | Citation |
| 2-acetyl-1-naphthol | I₂, Iodic Acid | Grinding, Room Temp. | 1-(1-hydroxy-4-iodo-naphthalen-2-yl)-ethanone | 94% | eurjchem.comresearchgate.net |
| 1-Phenyl-3-octyn-2-ol | ICl, NaHCO₃ | CH₃CN, Room Temp. | 1-n-butyl-2-iodonaphthalene | 75% | nih.gov |
| 1-Aryl-3-alkyn-2-one | ICl | CH₃CN, Room Temp. | 3-Iodo-4-phenyl-2-naphthol | ~99% | nih.gov |
| Naphthalene | I₂, NaIO₃, H₂SO₄ | aq. Acetic Acid, Heat | Iodonaphthalene | - | asianpubs.org |
Transition Metal-Catalyzed Synthetic Routes to Iodonaphthols
Transition metal catalysis offers powerful and versatile methods for forming carbon-halogen bonds under mild conditions, providing high selectivity and functional group tolerance. beilstein-journals.orgfrontiersin.org Palladium and copper are among the most widely used metals for these transformations. beilstein-journals.orgnih.gov
Palladium-catalyzed reactions are cornerstones of modern organic synthesis, particularly for cross-coupling reactions that form C-C, C-N, and C-O bonds. nih.govnih.gov While often employed in reactions using aryl iodides as substrates, palladium catalysis can also facilitate their synthesis. Methods such as decarboxylative iodination represent a viable route to aryl iodides. figshare.com A protocol for the decarboxylative iodination of the dimethyl ether derivative of BINOL-3,3′-dicarboxylic acid uses iodine as the oxidant and potassium phosphate (B84403) as a base under neat (solvent-free) conditions. figshare.com This reaction sets the stage for subsequent palladium-catalyzed Suzuki-Miyaura coupling to introduce aryl groups. figshare.com
Furthermore, palladium catalysis is instrumental in the synthesis of complex naphthalene-containing structures through dearomatization reactions, which can involve iodo-naphthalene intermediates or precursors. nih.govchinesechemsoc.org These advanced methods highlight the utility of palladium in creating diverse iodonaphthalene analogs that might be difficult to access through classical routes. researchgate.net
Copper-catalyzed reactions have a long history in organic synthesis, particularly in Ullmann-type couplings. organic-chemistry.orgrsc.org In the context of synthesizing iodonaphthols, copper plays a crucial role in mediating the iodination of naphthol derivatives. The direct iodination of 1-nitroso-2-naphthol, for example, is challenging, but the process is efficiently mediated by copper(II) salts. mdpi.com
In a reported synthesis of 3-Iodo-1-nitrosonaphthalen-2-ol, copper(II) acetate (B1210297) was used to achieve a 94% NMR yield. mdpi.com The copper center is believed to play multiple roles:
It coordinates to the deprotonated 1-nitroso-2-naphthol, stabilizing it and making it more amenable to electrophilic substitution. mdpi.com
It activates the molecular iodine (I₂), enhancing its electrophilicity. mdpi.com
The iodination product is formed within the copper coordination sphere before being liberated. mdpi.com
This copper-mediated approach provides a synthetic route to specific iodonaphthol derivatives that are not readily accessible through other methods. The use of diamine ligands has been shown to further improve the mildness and efficiency of many copper-catalyzed cross-coupling reactions. nih.gov
The table below details the optimized conditions for the copper-mediated synthesis of an iodonaphthol derivative. mdpi.com
| Reactant 1 | Reactant 2 | Reactant 3 | Molar Ratio (Cu:NON:I₂) | Solvent | Product | Yield (NMR) |
| Cu(OAc)₂·H₂O | 1-nitroso-2-naphthol (NON) | I₂ | 1:2:8 | CHCl₃/MeOH | 3-Iodo-1-nitrosonaphthalen-2-ol | 94% |
Green Chemistry Principles in 4-Iodonaphthalen-2-ol Synthesis
Green chemistry aims to develop chemical processes that are environmentally benign, reducing waste, and minimizing the use of hazardous substances. indianchemicalsociety.com Microwave-assisted synthesis and solvent-free protocols are two prominent green chemistry techniques that have been applied to the synthesis of this compound and its derivatives. mobt3ath.comrasayanjournal.co.in
Microwave-assisted organic synthesis (MAOS) utilizes microwave irradiation to heat reactions directly and efficiently. anton-paar.com This technique often leads to dramatic reductions in reaction times, increased product yields, and improved product purity compared to conventional heating methods. milestonesrl.commdpi.comrsc.org The ability to superheat solvents in sealed vessels allows reactions to be performed at temperatures above their boiling points, significantly accelerating reaction rates. anton-paar.com
This technology has been applied to reactions involving derivatives of this compound. For example, the Claisen-Schmidt condensation of 1-(1-hydroxy-4-iodonaphthalen-2-yl)ethanone with an aldehyde was performed under microwave irradiation. dergipark.org.tr The reaction went to completion in just two minutes, affording the corresponding chalcone (B49325) in 90% yield. dergipark.org.tr This demonstrates the significant enhancement in reaction speed and efficiency that microwave assistance provides for this class of compounds. dergipark.org.tr
| Reactants | Method | Time | Yield | Citation |
| 1-(1-hydroxy-4-iodonaphthalen-2-yl)ethanone, 2-methoxy-naphthalene-1-carbaldehyde, KOH | Microwave Irradiation | 2 min | 90% | dergipark.org.tr |
Solvent-free reactions, particularly those employing grinding techniques, represent a highly effective green chemistry approach. eurjchem.comindianchemicalsociety.com By eliminating the need for solvents, these methods reduce chemical waste, lower costs, and simplify product work-up. researchgate.netsemanticscholar.org Reactions are often initiated by the friction and localized heat generated from grinding the solid reactants together in a mortar and pestle. eurjchem.comresearchgate.net
The solvent-free synthesis of 1-(1-hydroxy-4-iodo-naphthalen-2-yl)-ethanone, a key precursor for various heterocyclic compounds, has been reported with high efficiency. eurjchem.comeurjchem.com In this method, 2-acetyl-1-naphthol, iodine, and iodic acid were ground together at room temperature. eurjchem.com The reaction was complete upon the disappearance of the starting material as monitored by thin-layer chromatography, yielding the desired product in 94% yield. eurjchem.comresearchgate.net This simple, rapid, and environmentally benign protocol highlights the advantages of solvent-free chemistry. researchgate.netsemanticscholar.orgjocpr.com
| Starting Material | Reagents | Technique | Product | Yield | Citation |
| 2-acetyl-1-naphthol | I₂, Iodic Acid | Grinding | 1-(1-hydroxy-4-iodo-naphthalen-2-yl)-ethanone | 94% | eurjchem.comresearchgate.net |
| Substituted hydroxynaphthyl ketone, Substituted iodoanilines | H₂SO₄ (cat.) | Grinding | Imines | High | researchgate.netsemanticscholar.org |
Synthesis of Iodonaphthalen-2-ol Derivatives and Precursors
The synthesis of this compound and its related structures is a focal point of advanced organic chemistry, providing key intermediates for complex molecular architectures. Methodologies for creating these compounds and their precursors often involve sophisticated reactions that allow for precise control over regioselectivity and yield. These methods include specialized cyclization reactions to build the core naphthol structure and subsequent derivatization to modify it.
Iodobenzannulation Reactions for Naphthol Scaffolds
Iodobenzannulation represents a powerful strategy for constructing iodinated naphthalene systems from simpler, acyclic precursors. This approach involves the formation of the benzene (B151609) ring fused to another ring, incorporating an iodine atom in a single, often one-pot, process.
A notable method involves the electrophilic cyclization of alkynes. The reaction of aryl-substituted alkynes with an electrophilic iodine source, such as molecular iodine (I₂) or iodine monochloride (ICl), can lead to the formation of iodonaphthalene derivatives. nih.gov For instance, the treatment of 1-(4-methoxyphenyl)-4-phenylbut-3-yn-2-ol with I₂ results in the cyclized product in a 90% yield. nih.gov The reaction mechanism is believed to proceed through the formation of an iodonium ion intermediate, which is then attacked by the aromatic ring to close the second ring of the naphthalene scaffold, followed by dehydration. The choice of the iodinating agent can be critical; while some substrates react well with I₂, others that are less electron-rich may require the more powerful electrophile ICl to achieve high yields. nih.gov
Another innovative iodobenzannulation reaction utilizes yne-allenones, which undergo an I₂-mediated process involving the breaking and rearrangement of carbon-carbon triple bonds to selectively produce 4-iodonaphthalen-1-ols in good yields. researchgate.net These products can then serve as versatile precursors for further chemical transformations. researchgate.net
| Substrate | Electrophile | Product | Yield (%) |
|---|---|---|---|
| 1-(4-Methoxyphenyl)-4-phenylbut-3-yn-2-ol | I₂ | 1-Benzyl-2-iodo-7-methoxynaphthalene | 90 |
| 1-Phenyl-3-octyn-2-ol | I₂ | 1-n-Butyl-2-iodonaphthalene | 35 |
| 1-Phenyl-3-octyn-2-ol | ICl | 1-n-Butyl-2-iodonaphthalene | 75 |
| 1-Phenyl-3-(trimethylsilyl)prop-2-yn-1-ol | ICl | 1,2-Diiodonaphthalene | 85 |
Derivatization via Organohalogen Chemistry
The iodine atom in this compound is an excellent handle for further molecular elaboration through organohalogen chemistry. Derivatization refers to the chemical transformation of a compound into a related product, or derivative. researchgate.netyoutube.com The carbon-iodine bond is relatively weak, making the iodine atom a good leaving group in various cross-coupling and substitution reactions. This reactivity allows for the introduction of new functional groups and the construction of more complex molecules.
A prime example of such derivatization is the synthesis of halo-substituted chalcones. Starting from 1-(1-hydroxy-4-iodonaphthalen-2-yl)ethanone, a derivative of the target compound, a Claisen-Schmidt condensation can be performed. dergipark.org.tr This reaction involves the condensation of the starting ketone with various substituted aromatic aldehydes in the presence of a base, such as potassium hydroxide (B78521), often under microwave irradiation to accelerate the reaction. dergipark.org.tr This method provides a clean, efficient, and environmentally friendly route to novel chalcones, which are valuable scaffolds in medicinal chemistry. dergipark.org.tr The reaction demonstrates the utility of the iodonaphthol core as a building block for more elaborate structures.
| Aldehyde Reactant | Product Name | Yield (%) |
|---|---|---|
| 2-Methoxy-naphthalene-1-carbaldehyde | 1-(1-Hydroxy-4-iodonaphthalen-2-yl)-3-(2-methoxynaphthalen-1-yl)propenone | 90 |
| 4-Methoxybenzaldehyde | 1-(4-Chloro-1-hydroxynaphthalen-2-yl)-3-(4-methoxyphenyl)propenone* | Not specified |
*Note: The source provides data for a chloro-analog starting material in this specific example, illustrating the general applicability of the method to halo-substituted naphthols. dergipark.org.tr
N-Iodo Amide Mediated Iodination
Direct iodination of aromatic compounds, especially those that are deactivated, can be challenging with molecular iodine alone. N-Iodo amides, such as N-iodosuccinimide (NIS), provide a more reactive source of electrophilic iodine for these transformations. google.com The reactivity of NIS can be dramatically enhanced by using it in conjunction with a strong protic acid, such as trifluoromethanesulfonic acid (CF₃SO₃H). acs.org
This combination generates a superelectrophilic iodine(I) species in situ, believed to be iodine(I) trifluoromethanesulfonate. acs.org This highly reactive agent is capable of iodinating even strongly deactivated aromatic rings with high efficiency. While the direct iodination of 2-naphthol (B1666908) at the 4-position using this specific system is not explicitly detailed in the provided sources, the method's effectiveness on a wide range of aromatic compounds suggests its potential applicability. For example, the direct iodination of 2-acetyl-1-naphthol, an activated naphthol system, has been achieved using iodine and iodic acid under solvent-free conditions, yielding 1-(1-hydroxy-4-iodo-naphthalen-2-yl)-ethanone with 94% yield. eurjchem.comresearchgate.net The NIS-CF₃SO₃H system represents a powerful alternative for less reactive naphthol substrates. The use of N-iodo amides is a key strategy in the synthesis of organic iodides, which are valuable intermediates for forming carbon-carbon and carbon-heteroatom bonds. google.com
| Substrate | Product | Yield (%) |
|---|---|---|
| Benzoic acid | 3-Iodobenzoic acid | 98 |
| Nitrobenzene | 3-Iodonitrobenzene | 98 |
| 4-Nitrotoluene | 4-Iodo-1-nitro-2-methylbenzene | 96 |
| Benzotrifluoride | 3-Iodobenzotrifluoride | 98 |
Chemical Reactivity and Mechanistic Investigations of 4 Iodonaphthalen 2 Ol and Its Derivatives
Nucleophilic and Electrophilic Reactivity of the Iodo-Naphthol Moiety
The 4-iodonaphthalen-2-ol molecule possesses two key functional groups that dictate its reactivity: the hydroxyl (-OH) group and the iodine (-I) atom, both attached to the naphthalene (B1677914) core. The interplay of these groups allows for a range of nucleophilic and electrophilic reactions.
The hydroxyl group imparts nucleophilic character to the molecule. The oxygen atom, with its lone pairs of electrons, can act as a nucleophile, participating in reactions such as etherification. Conversely, the aromatic ring, activated by the electron-donating hydroxyl group, is susceptible to electrophilic attack. However, the presence of the iodine atom, an electron-withdrawing group, deactivates the ring to some extent and directs incoming electrophiles.
The iodine atom itself is a site of electrophilic reactivity. The carbon-iodine bond is polarized, with the carbon atom being electrophilic and susceptible to attack by nucleophiles, leading to substitution of the iodine. This reactivity is fundamental to the use of this compound in various coupling reactions.
The naphthalene ring system can also undergo electrophilic substitution reactions. The regioselectivity of these reactions is influenced by both the hydroxyl and iodo substituents. For instance, iodination of naphthalene derivatives can be achieved using iodine in the presence of an oxidizing agent. evitachem.com
Bond Formation Reactions Involving this compound as a Synthon
This compound is a valuable synthon, or building block, in organic synthesis, primarily due to the reactivity of the carbon-iodine bond. This bond can be readily cleaved and replaced, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds.
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds, and this compound is an excellent substrate for these transformations. The high reactivity of the C-I bond makes it amenable to various coupling strategies. wikipedia.org
Suzuki-Miyaura Coupling: This reaction pairs an organoboron compound with an organic halide. tcichemicals.com this compound can be coupled with various boronic acids or their esters in the presence of a palladium catalyst and a base to form biaryl compounds. libretexts.orgnih.gov For example, the coupling of 6-bromo-1-iodonaphthalen-2-ol (B2388685) with phenylboronic acid has been reported. researchgate.net The general mechanism involves the oxidative addition of the aryl iodide to a Pd(0) complex, followed by transmetalation with the organoboron species and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org
Sonogashira Coupling: This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org this compound can react with terminal alkynes in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base. organic-chemistry.org This method is highly efficient for the synthesis of alkynyl-substituted naphthalenes. beilstein-journals.org The reaction typically proceeds under mild conditions. wikipedia.orgwalisongo.ac.id The reactivity of aryl iodides is generally higher than that of aryl bromides or chlorides in this coupling. wikipedia.org
Heck Reaction: This reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene. wikipedia.org this compound can be coupled with various alkenes in the presence of a palladium catalyst and a base. organic-chemistry.org The reaction is highly stereoselective, typically affording the trans isomer. organic-chemistry.org The reactivity of the halide follows the order I > Br > Cl. researchgate.net
Ullmann Reaction: This copper-catalyzed reaction can be used to form symmetrical biaryls from aryl halides at elevated temperatures. organic-chemistry.orgiitk.ac.in While traditionally requiring harsh conditions, modern methods have improved the reaction's scope and conditions. wikipedia.org
Below is a table summarizing these carbon-carbon coupling strategies:
| Coupling Reaction | Reactants | Catalyst System | Key Features |
| Suzuki-Miyaura | Aryl/Vinyl Halide + Organoboron Compound | Pd catalyst, Base | Mild conditions, broad substrate scope. tcichemicals.comlibretexts.org |
| Sonogashira | Aryl/Vinyl Halide + Terminal Alkyne | Pd catalyst, Cu(I) co-catalyst, Base | Forms C(sp)-C(sp2) bonds, mild conditions. wikipedia.orgorganic-chemistry.org |
| Heck | Unsaturated Halide + Alkene | Pd catalyst, Base | Forms substituted alkenes, often with high trans selectivity. wikipedia.orgorganic-chemistry.org |
| Ullmann | Aryl Halide + Aryl Halide | Cu catalyst | Typically for symmetrical biaryls, requires higher temperatures. organic-chemistry.orgiitk.ac.in |
Beyond C-C bonds, this compound is a precursor for forming bonds between carbon and heteroatoms like nitrogen, oxygen, and sulfur.
Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a cornerstone for C-N bond formation, coupling aryl halides with amines. wikipedia.orgcatalysis.blog It has largely replaced harsher traditional methods. wikipedia.org The reaction is versatile, tolerating a wide range of functional groups and proceeding under relatively mild conditions. catalysis.blogjk-sci.com The catalytic cycle involves oxidative addition, amine coordination and deprotonation, and reductive elimination. catalysis.blogjk-sci.com A variety of palladium catalysts and phosphine (B1218219) ligands have been developed to improve the efficiency and scope of this reaction. wikipedia.orgjk-sci.com
Ullmann Condensation: This copper-promoted reaction can be used to form aryl ethers (C-O) and aryl thioethers (C-S) from aryl halides and alcohols or thiols, respectively. wikipedia.org Similar to the C-C Ullmann reaction, it often requires high temperatures, though newer catalytic systems have been developed. wikipedia.org The Goldberg reaction, a variation of the Ullmann condensation, is specific for the formation of C-N bonds. wikipedia.org
The following table outlines the key carbon-heteroatom bond-forming reactions:
| Reaction | Bond Formed | Reactants | Catalyst System |
| Buchwald-Hartwig Amination | C-N | Aryl Halide + Amine | Pd catalyst, Ligand, Base |
| Ullmann Condensation | C-O, C-S, C-N | Aryl Halide + Alcohol/Thiol/Amine | Cu catalyst |
Hypervalent Iodine Chemistry in Naphthalene Systems
Hypervalent iodine compounds, where iodine exists in a higher oxidation state (typically +3 or +5), are valuable reagents in organic synthesis due to their oxidizing properties, stability, and low toxicity compared to heavy metal oxidants. rsc.orgcardiff.ac.ukprinceton.edu Iodoarenes, including iodo-naphthalene derivatives, can serve as precursors to these powerful reagents. organic-chemistry.org
The synthesis of hypervalent iodine(III) reagents, such as (diacetoxyiodo)arenes, can be achieved by the oxidation of iodoarenes with oxidizing agents like peracetic acid or sodium perborate (B1237305) in acetic acid. organic-chemistry.org These reagents can then be used in a variety of oxidative transformations. acs.org For example, they can mediate oxidative C-H functionalization and cross-coupling reactions. rsc.orgbris.ac.uk
In naphthalene systems, hypervalent iodine reagents have been used to promote C-C bond formation. For instance, the use of (diacetoxyiodo)benzene (B116549) (PIDA) in combination with a Lewis acid like BF₃·OEt₂ can facilitate the coupling of naphthalene with other arenes. rsc.org Furthermore, hypervalent iodine(III) reagents have been employed in the benzannulation of enamines with alkynes to synthesize polysubstituted naphthalene derivatives under mild, metal-free conditions. acs.org
The reactivity of hypervalent iodine reagents is based on the electrophilic nature of the iodine atom and the excellent leaving group ability of the iodonio group. princeton.edu Reactions often proceed through mechanisms involving ligand exchange, oxidative addition, and reductive elimination, similar to transition metal chemistry. acs.org
Reaction Mechanism Elucidation and Kinetic Studies
Understanding the mechanisms of reactions involving this compound is crucial for optimizing reaction conditions and expanding their synthetic utility.
In palladium-catalyzed cross-coupling reactions, the general mechanism is well-established. For the Buchwald-Hartwig amination , the catalytic cycle begins with the oxidative addition of the aryl iodide to a Pd(0) species. jk-sci.com This is followed by coordination of the amine and deprotonation by a base to form a palladium-amido complex. The final step is reductive elimination, which forms the C-N bond and regenerates the Pd(0) catalyst. wikipedia.orgjk-sci.com Kinetic studies have shown that the reductive elimination step can be rate-determining and can proceed from either a three-coordinate or four-coordinate palladium complex, with the former being faster. wikipedia.org
For the Suzuki-Miyaura coupling , the catalytic cycle also starts with oxidative addition. libretexts.org The subsequent step is transmetalation, where the organic group from the organoboron reagent is transferred to the palladium center, typically facilitated by a base. Reductive elimination then yields the biaryl product. The specific ligand used can significantly influence the rates of these steps.
In hypervalent iodine chemistry , mechanistic pathways often involve the initial attack of a nucleophile on the electrophilic iodine(III) center. acs.org This is followed by ligand coupling or reductive elimination. For example, in the oxidative coupling of naphthalene, the hypervalent iodine reagent is thought to activate a C-H bond, leading to the formation of a new C-C bond. rsc.org The presence of Lewis acids can enhance the electrophilicity of the iodine reagent and facilitate these reactions. rsc.org
Detailed kinetic studies on reactions specifically with this compound are not extensively reported in the provided context. However, the general mechanistic principles of the aforementioned reactions are applicable. The electronic and steric properties of the iodo-naphthol moiety would influence the kinetics of each elementary step in the catalytic cycles. For instance, the electron-donating hydroxyl group could affect the rate of oxidative addition in palladium-catalyzed reactions.
Spectroscopic Characterization Techniques in Advanced Research on Iodonaphthalen 2 Ol
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis
No specific IR or Raman spectra detailing the vibrational frequencies for 4-Iodonaphthalen-2-ol are documented in the available literature.
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis
Although the molecular weight is known (270.07 g/mol ) and the exact mass can be calculated (269.95416 Da), no experimental mass spectra or analyses of fragmentation patterns for this compound have been published.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
There are no available UV-Vis spectra or data on the absorption maxima (λmax) that would describe the electronic transitions of this compound.
X-ray Diffraction Analysis for Solid-State Structural Determination
X-ray Diffraction (XRD) analysis stands as a definitive and powerful technique for determining the precise three-dimensional arrangement of atoms and molecules within a crystalline solid. This method provides unambiguous information about the crystal structure, including the dimensions of the unit cell—the fundamental repeating block of the crystal—and the specific positions of each atom. For complex organic molecules, single-crystal XRD is the gold standard for elucidating the solid-state conformation and understanding intermolecular interactions that dictate the material's macroscopic properties.
In the context of this compound, also known as 1-iodonaphthalen-2-ol, research has successfully utilized this technique to characterize its solid-state form. The compound has been synthesized and obtained as grey crystals, suitable for single-crystal X-ray analysis.
Detailed research findings confirm that the crystal structure of 1-iodonaphthalen-2-ol has been determined. The comprehensive crystallographic data from this analysis have been deposited in the Cambridge Crystallographic Data Centre (CCDC), a global repository for small-molecule crystal structures, under the deposition number CCDC 2107124. While the specific crystallographic parameters were not detailed in the reviewed literature, the deposition itself confirms a successful and complete structural elucidation.
The data contained within such a crystallographic file provides critical insights. The unit cell parameters (a, b, c, α, β, γ) define the size and shape of the repeating volume element, while the space group describes the symmetry elements present in the crystal. Analysis of the atomic coordinates reveals the precise bond lengths, bond angles, and torsion angles within the this compound molecule. Furthermore, this data is crucial for identifying and characterizing non-covalent interactions, such as hydrogen bonding involving the hydroxyl group and potential halogen bonding involving the iodine atom, which govern the crystal packing and influence physical properties like melting point and solubility.
Table 1: Crystallographic Data for this compound (Note: Specific values are contained in CCDC Deposition File 2107124 and were not available in the publicly accessible literature reviewed.)
| Parameter | Description | Value |
| Compound Name | Systematic name of the analyzed compound. | This compound |
| Synonym | Alternative name for the compound. | 1-Iodonaphthalen-2-ol |
| CCDC Number | The unique deposition number in the Cambridge Crystallographic Data Centre. | 2107124 |
| Empirical Formula | The simplest whole-number ratio of atoms in the compound. | C₁₀H₇IO |
| Formula Weight | The sum of the atomic weights of the atoms in the empirical formula. | 270.07 g/mol |
| Crystal System | The symmetry system to which the crystal lattice belongs (e.g., Monoclinic, Triclinic). | Data not available in searched literature |
| Space Group | The group of symmetry operations that describes the crystal's structure. | Data not available in searched literature |
| Unit Cell Dimensions | The lengths of the unit cell axes (a, b, c) and the angles between them (α, β, γ). | Data not available in searched literature |
| Volume (V) | The volume of the unit cell. | Data not available in searched literature |
| Z | The number of formula units per unit cell. | Data not available in searched literature |
| Calculated Density (ρ) | The theoretical density of the material derived from the crystal structure. | Data not available in searched literature |
Computational and Theoretical Studies on 4 Iodonaphthalen 2 Ol
Quantum Chemical Calculations for Electronic Structure and Geometry Optimization
Quantum chemical calculations are fundamental to understanding the behavior of 4-iodonaphthalen-2-ol. These calculations solve approximations of the Schrödinger equation to determine the electronic structure and energy of the molecule, which in turn allows for the prediction of a stable three-dimensional geometry and various other properties.
Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems. dtic.mil It is a popular choice for geometry optimizations and property calculations due to its favorable balance of accuracy and computational cost. nih.gov
For this compound (C₁₀H₇IO), a DFT calculation would begin by optimizing the molecular geometry to find the lowest energy arrangement of its atoms. libretexts.org This process systematically adjusts bond lengths, bond angles, and dihedral angles until a stationary point on the potential energy surface is located. The resulting optimized structure provides key geometric parameters. While specific published DFT results for this molecule are not available, a typical output would resemble the data in Table 5.1.
Table 5.1: Representative Optimized Geometric Parameters for this compound (Illustrative)
| Parameter | Atom Pair/Triplet | Typical Calculated Value |
| Bond Lengths | ||
| C-I | ~2.10 Å | |
| C-O | ~1.36 Å | |
| O-H | ~0.97 Å | |
| C-C (aromatic) | ~1.37 - 1.42 Å | |
| Bond Angles | ||
| C-C-I | ~120° | |
| C-C-O | ~121° | |
| C-O-H | ~109° |
Note: These values are illustrative and represent typical bond lengths and angles for such functional groups. Actual values would be determined by specific DFT calculations (e.g., using functionals like B3LYP or PBE0 with a suitable basis set like 6-311G(d,p)).
Beyond geometry, DFT is used to calculate the electronic properties that govern the molecule's behavior. Key among these are the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of chemical reactivity and kinetic stability.
Another powerful application of DFT is the calculation of the Molecular Electrostatic Potential (MEP). The MEP maps the electrostatic potential onto the electron density surface of the molecule, revealing its charge distribution. researchgate.net For this compound, an MEP analysis would predict regions of negative potential (electron-rich) and positive potential (electron-poor). wolfram.comacs.org Typically, a strong negative potential would be localized around the electronegative oxygen atom of the hydroxyl group, indicating a site susceptible to electrophilic attack or hydrogen bond donation. A region of positive potential, known as a σ-hole, would be expected on the iodine atom along the extension of the C-I bond, making it a potential site for nucleophilic interaction or halogen bonding. nih.gov
Semiempirical quantum calculations offer a faster, though generally less accurate, alternative to DFT. libretexts.org These methods, such as AM1 and PM3, simplify the complex equations of ab initio methods by incorporating experimental data (parameters) to approximate certain integrals. This reduction in computational demand allows for the rapid calculation of properties for larger molecules or for preliminary conformational searches. For this compound, a semiempirical method could be used for an initial geometry optimization before a more rigorous and computationally expensive DFT calculation is performed.
Molecular Dynamics Simulations for Conformational Analysis and Interactions
Molecular Dynamics (MD) is a computational method used to simulate the physical movements of atoms and molecules over time. The simulation numerically solves Newton's equations of motion for a system of interacting particles, generating a trajectory that describes how the positions and velocities of the particles evolve.
For a relatively rigid molecule like this compound, MD simulations are particularly useful for studying its dynamic behavior and interactions within a specific environment, such as in a solvent or near a biological macromolecule. A key aspect for conformational analysis in this molecule is the rotation of the hydroxyl group's hydrogen atom around the C-O bond. MD simulations can explore the rotational energy barrier and identify the preferred orientation of the -OH group, which is influenced by intramolecular hydrogen bonding possibilities and interactions with its surroundings.
Predictive Modeling of Reactivity and Selectivity
Computational methods are instrumental in predicting the chemical reactivity and selectivity of this compound. The electronic parameters derived from quantum chemical calculations, particularly DFT, serve as powerful reactivity descriptors.
The distribution of frontier molecular orbitals (HOMO and LUMO) is a primary indicator of reactivity.
HOMO (Highest Occupied Molecular Orbital): The location of the HOMO indicates the regions of the molecule most likely to donate electrons, i.e., the sites susceptible to electrophilic attack. For this compound, the HOMO is expected to be distributed across the electron-rich naphthalene (B1677914) ring system, particularly influenced by the electron-donating hydroxyl group.
LUMO (Lowest Unoccupied Molecular Orbital): The location of the LUMO indicates regions that can accept electrons, highlighting sites for nucleophilic attack.
The Molecular Electrostatic Potential (MEP) provides a more intuitive map for predicting reactive sites. wolfram.com As mentioned, the negative region around the hydroxyl oxygen suggests it is a prime site for protonation or interaction with electrophiles. The σ-hole on the iodine atom indicates its susceptibility to attack by nucleophiles, a key feature in the reactivity of iodoarenes in reactions like cross-coupling.
Further analysis can be performed using conceptual DFT to calculate reactivity indices, such as Fukui functions or local softness, which quantify the change in electron density at a specific site upon adding or removing an electron. These indices provide a more quantitative prediction of the most reactive sites for electrophilic, nucleophilic, and radical attacks.
Table 5.2: Conceptual Reactivity Sites in this compound
| Type of Attack | Predicted Reactive Site(s) | Governing Feature |
| Electrophilic Attack | Ortho and para positions relative to the -OH group | High HOMO density, negative electrostatic potential |
| Nucleophilic Attack | Carbon atom bonded to iodine | LUMO contribution, positive σ-hole on iodine |
| Hydrogen Bonding (Donation) | Hydroxyl hydrogen | Positive partial charge, strong electrostatic potential |
| Hydrogen Bonding (Acceptance) | Hydroxyl oxygen | High electron density (lone pairs), negative electrostatic potential |
| Halogen Bonding (Donation) | Iodine atom | Positive σ-hole |
Computational Insights into Molecular Interactions and Binding
The structure of this compound features two key functional groups that dictate its intermolecular interactions: the hydroxyl group and the iodine atom. Computational modeling is essential for understanding and quantifying the nature of these interactions.
Hydrogen Bonding: The hydroxyl (-OH) group is a classic participant in hydrogen bonds, capable of acting as both a hydrogen bond donor (via its hydrogen) and a hydrogen bond acceptor (via its oxygen lone pairs). Quantum chemical calculations can model the interaction of this compound with itself (forming dimers) or with other molecules (like water or solvent molecules). These calculations can determine the geometry and, crucially, the binding energy of these hydrogen bonds, providing a measure of their strength.
Halogen Bonding: The iodine atom in this compound can participate in a highly directional, non-covalent interaction known as halogen bonding. This occurs when the region of positive electrostatic potential (the σ-hole) on the iodine atom interacts with a nucleophilic region (like a lone pair on an oxygen or nitrogen atom) of another molecule. The strength of this interaction can be significant and is a topic of great interest in crystal engineering and drug design. Computational studies can model these interactions and calculate their binding energies, comparing their strength to more conventional hydrogen bonds. Studies on related iodo-aromatics have shown the importance of these interactions in determining molecular assembly.
By calculating the interaction energies of various possible dimers and complexes, a hierarchy of interaction strengths can be established, predicting how the molecule is most likely to self-assemble or bind to a receptor.
Applications of 4 Iodonaphthalen 2 Ol in Advanced Materials Science
Development of Fluorescent Dyes and Probes
The naphthalene (B1677914) scaffold is a well-known fluorophore, and its derivatives are fundamental to the design of various fluorescent materials. While specific research focusing exclusively on 4-iodonaphthalen-2-ol is not extensively documented, the principles of fluorophore design and the known reactivity of related compounds suggest its significant potential in this field. The hydroxyl and iodo groups serve as handles for synthetic modification, allowing for the tuning of photophysical properties such as absorption and emission wavelengths, quantum yield, and Stokes shift.
For instance, related iodonaphthol derivatives are used to synthesize fluorescent probes for biological applications. alfa-chemical.com The general strategy involves using the naphthol moiety as the fluorescent core and modifying the molecule at its reactive sites to introduce specific functionalities. These modifications can include attaching binding sites for specific ions or biomolecules, or linking the fluorophore to other systems. For example, derivatives of the isomeric 1-iodonaphthalen-2-ol have been used in the synthesis of fluorescent probes. alfa-chemical.com Similarly, phenolic compounds are key components in creating complex dyes like fluorescein, highlighting the importance of the hydroxyl group in dye synthesis. sioc-journal.cn The iodine atom on the 4-position of this compound is particularly useful for cross-coupling reactions (e.g., Sonogashira, Suzuki, or Heck reactions), enabling the straightforward attachment of various π-conjugated systems to extend the chromophore and modulate the fluorescence output. This approach is a cornerstone for creating novel probes for detecting specific analytes or for use in advanced imaging techniques. nih.gov
Table 1: Illustrative Photophysical Properties of a Naphthol-Based Fluorescent Probe This table presents representative data for a fluorescent probe derived from a related naphthol compound to illustrate the potential characteristics of materials synthesized from this compound.
| Property | Value | Reference |
| Excitation Max (λex) | ~490 nm | researchgate.net |
| Emission Max (λem) | ~620 nm | researchgate.net |
| Stokes Shift | ~130 nm | researchgate.net |
| Application | Peroxynitrite Sensing | researchgate.net |
Applications in Liquid Crystal Technology
Liquid crystals (LCs) are materials that exhibit phases between those of a conventional liquid and a solid crystal. sapub.org The development of new LC materials often relies on molecules with a rigid core and flexible terminal groups. The rigid, planar structure of the naphthalene ring in this compound makes it an excellent candidate for forming the core of a liquid crystalline molecule, or "mesogen."
The hydroxyl and iodo groups provide synthetic pathways to attach the flexible alkyl or alkoxy chains that are crucial for inducing mesophase behavior. While direct application of this compound in liquid crystal synthesis is not widely reported, research on related structures underscores its potential. For example, a patent describes a liquid crystal composition that includes a 6-(3,4-difluorophenyl)-1-iodonaphthalen-2-ol derivative, demonstrating that iodonaphthol structures are actively considered for these applications. molaid.com Furthermore, Schiff bases derived from substituted benzaldehydes and diamines containing a hydroxyl group are known to form liquid crystals, suggesting that the hydroxyl group of this compound could be similarly functionalized. sapub.org The ability to form such materials is critical for technologies like liquid-crystal displays (LCDs) and advanced sensor platforms. nih.govrsc.org
Table 2: Research Findings on a Related Naphthalene-Based Liquid Crystal Data for a related naphthalene derivative is shown to exemplify the type of research conducted in this field.
| Compound Type | Key Finding | Application Context | Reference |
| Iodonaphthol Derivative | Included in a liquid crystal composition. | Display Technology | molaid.com |
| Schiff Base Ligand | Exhibits enantiotropic liquid crystalline properties. | Metallomesogens | sapub.orgresearchgate.net |
| Cholesteric LC Inducer | Based on axially chiral 2-iodonaphthalene. | Chiral Materials | rsc.org |
Optoelectronic Materials Research
Optoelectronic materials interact with or produce light and are essential for devices like organic light-emitting diodes (OLEDs), solar cells, and photodetectors. The synthesis of these materials often involves building large, π-conjugated systems that facilitate charge transport and possess specific energy levels for light absorption or emission.
This compound is a valuable building block for such materials for several reasons:
π-Conjugated Core: The naphthalene ring itself is a π-conjugated system.
Coupling Reactions: The iodine atom is an excellent leaving group for transition-metal-catalyzed cross-coupling reactions. This allows for the systematic construction of larger conjugated oligomers and polymers by linking naphthalene units to other aromatic systems. tandfonline.com
Functionalization: The hydroxyl group can be used to tune solubility or to link the molecule to other components in a device stack.
Research has shown that perylene (B46583) derivatives, which possess outstanding optoelectronic properties, can be synthesized from 1,1'-binaphthyl precursors. acs.orgnih.gov These precursors, in turn, can be prepared through the coupling of iodonaphthalene molecules. This positions this compound as a potential starting material for high-performance organic electronic materials. Studies on chiral phosphinamides derived from 1-iodonaphthalene (B165133) have also highlighted their potential in developing new chiral organic optoelectronic materials. chinesechemsoc.org
Table 3: Examples of Optoelectronic Materials Derived from Naphthalene Precursors
| Material Class | Synthetic Precursor | Key Property/Application | Reference |
| Perylene Derivatives | 1,1'-Binaphthyls (from Iodonaphthalenes) | High fluorescence quantum yield, use in OLEDs and organic solar cells. | acs.orgnih.gov |
| π-Conjugated Oligomers | 1,5-Naphthalene Subunits | Potential as monomers for soluble, optically active polymers. | tandfonline.comtandfonline.com |
| Thiophene-fused π-systems | 8-Halo-1-ethynylnaphthalenes | Solid-state light emission, potential for optoelectronic devices. | researchgate.net |
Integration into Functional Polymeric Systems
Functional polymers are macromolecules that have specific chemical groups imparting unique properties and functions. Integrating this compound into a polymer structure can be achieved in several ways: as a monomer, as a functional side-chain, or as an initiator for polymerization.
The bifunctional nature of this compound (possessing both a hydroxyl group and an iodine atom) allows it to be incorporated into polymer backbones through step-growth polymerization. For example, the hydroxyl group could react to form ether or ester linkages, while the iodine atom could participate in coupling reactions like Sonogashira or Suzuki polycondensation to create fully conjugated polymers. Such polymers are of great interest for applications in electronics and photonics. kyoto-u.ac.jp
Additionally, phenolic compounds are known to have applications as initiators or catalysts in certain polymerization processes. sioc-journal.cn The hydroxyl group on this compound could potentially initiate the ring-opening polymerization of cyclic esters or serve as a chain-transfer agent. The resulting polymer would then carry a 4-iodonaphthyl end-group, which could be used for subsequent modification or for creating block copolymers. While specific examples detailing the polymerization of this compound are scarce, the fundamental reactivity of its functional groups provides a clear pathway for its use in creating novel functional polymeric materials.
Table 4: Potential Roles of this compound in Polymer Synthesis
| Role in Polymerization | Relevant Functional Group(s) | Resulting Polymer Type | Potential Application |
| Monomer | -OH and -I | Polyesters, Polyethers, Conjugated Polymers | Organic Electronics |
| Initiator | -OH | Polyesters, Polycarbonates | Biomaterials, Specialty Plastics |
| Functional Side-Chain | -OH or -I (after attachment to monomer) | Side-Chain Functionalized Polymers | Sensors, Liquid Crystals |
Biological and Medicinal Chemistry Research Involving 4 Iodonaphthalen 2 Ol
Antimicrobial and Antibacterial Activities
Research into iodonaphthol analogs has revealed significant antimicrobial properties against various pathogens. While specific studies on 4-Iodonaphthalen-2-ol are part of a broader investigation into halogenated phenols, the findings for its analogs are noteworthy. For instance, its isomer, 1-Iodo-2-naphthol, has demonstrated antibacterial efficacy with a minimum inhibitory concentration (MIC) of 16 µg/mL against E. coli.
The antimicrobial potential of this class of compounds is often enhanced when they are used as precursors for more complex structures, such as Schiff bases and their metal complexes. The activity of Schiff base ligands derived from naphthol derivatives and their subsequent metal complexes have been screened against various bacterial species. nih.gov In many cases, the metal complexes exhibit greater antibacterial potency than the parent Schiff base ligand. nih.gov For example, studies on Schiff bases derived from compounds like 4-aminoantipyrine (B1666024) and 2-aminophenol, when complexed with metals such as Mn(II), Co(II), Ni(II), and Cu(II), show enhanced activity against bacteria like Escherichia coli and Bacillus simplex. nih.gov Similarly, Schiff base ligands derived from pyridoxal (B1214274) and 2-aminobenzothiazole, and their corresponding metal complexes, have shown good results against both Gram-positive (Staphylococcus aureus, Bacillus subtilis) and Gram-negative (Klebsiella pneumoniae, pseudomonas) bacteria. chemmethod.com
| Compound/Analog | Microorganism | MIC (µg/mL) | Source |
|---|---|---|---|
| 1-Iodo-2-naphthol | E. coli | 16 |
Antitumor and Anticancer Research
This compound and its derivatives have been evaluated for their potential in cancer treatment. Research indicates that these compounds can induce apoptosis (programmed cell death) in various cancer cell lines. The anticancer activity is often attributed to mechanisms such as enzyme inhibition and the modulation of proteins involved in cell cycle regulation.
Studies on the analog 1-Iodo-2-naphthol have shown its ability to induce apoptosis in breast (MCF-7) and colon cancer cells. Specifically, in MCF-7 human breast cancer cells, it was found to cause cell cycle arrest at the G2/M phase and promote apoptosis through a caspase-dependent pathway, with an IC50 value of approximately 20 µM. Derivatives of iodonaphthols have also demonstrated enhanced antitumor effects. For example, the compound ML-7, a derivative of iodonaphthalene, is a selective inhibitor of myosin light chain kinase (MLCK) and has been identified as a promising anticancer agent. d-nb.info It shows selective cytotoxicity towards leukemic (HL-60) cells, inducing apoptosis without affecting normal human lymphocytes. d-nb.info
Furthermore, this compound has been identified in patent literature as a potential component in the development of KRAS G12C inhibitors, which are targeted therapies for specific types of cancer. google.com
| Compound/Analog | Cell Line | Activity | IC50 | Source |
|---|---|---|---|---|
| 1-Iodo-2-naphthol | MCF-7 (Breast Cancer) | Induces apoptosis, G2/M cell cycle arrest | ~20 µM | |
| ML-7 (Derivative) | HL-60 (Leukemia) | Induces apoptosis | N/A | d-nb.info |
Antioxidant Properties and Oxidative Stress Modulation
The phenolic hydroxyl group in iodonaphthol analogs is key to their antioxidant activity. These compounds can act as free radical scavengers, donating electrons to neutralize reactive oxygen species (ROS) and thus protecting cells from oxidative damage. By mitigating oxidative stress, these molecules have potential therapeutic applications in a range of conditions where cellular damage is mediated by ROS. nih.gov
The analog 1-Iodo-2-naphthol has demonstrated promising antioxidant properties, which are directly linked to its phenolic structure. The antioxidant capacity of this chemical family can also be seen in its derivatives. Chalcones and imines synthesized from iodonaphthol precursors have been evaluated for their ability to scavenge free radicals, showing that the core structure contributes to this important biological activity. dergipark.org.trnih.govsemanticscholar.org For instance, imines synthesized from a 4-iodo-naphthalen-1-ol derivative showed antioxidant activity in DPPH (1,1-diphenyl-2-picryl-hydrazyl) assays. semanticscholar.orgresearchgate.net
Role as a Synthetic Intermediate for Biologically Active Compounds
One of the most significant roles of this compound in medicinal chemistry is its function as a versatile synthetic intermediate. evitachem.comscispace.com Its structure, featuring a naphthalene (B1677914) core, a hydroxyl group, and an iodine atom, allows for various chemical modifications to produce a wide array of derivatives with tailored biological activities. evitachem.com It serves as a fundamental building block for more complex molecules, including those with potential as pharmaceuticals. evitachem.comgoogleapis.com
Chalcones, or 1,3-diaryl-2-propen-1-ones, are a major class of compounds in drug discovery, known for their broad spectrum of pharmacological actions, including antitumor, anticancer, antimicrobial, and antioxidant effects. dergipark.org.trnih.govmdpi.com The synthesis of chalcones is straightforward, often involving the condensation of two aromatic systems. mdpi.com
This compound is a valuable precursor for synthesizing novel halo-substituted chalcones. dergipark.org.tr For example, 1-(1-hydroxy-4-halonaphthalen-2-yl)ethanone can be condensed with various aromatic aldehydes to yield chalcone (B49325) derivatives. dergipark.org.tr These derivatives have shown significant potential in medicinal chemistry. nih.gov The addition of different functional groups to the chalcone scaffold allows for the fine-tuning of their biological activity, making them a useful template for developing new therapeutic agents. nih.gov
| Chalcone Derivative Name | Precursor Mentioned in Study | Reported Biological Activities | Source |
|---|---|---|---|
| 1-(1-Hydroxy-4-iodonaphthalen-2-yl)-3-(2-methoxynaphthalen-1-yl) propenone | 1-(1-hydroxy-4-halonaphthalen-2-yl)ethanone | Antitumor, anticancer, antibacterial, antioxidant | dergipark.org.tr |
| 3-(4-Dimethylaminophenyl)-1-(1-hydroxy-4-iodonaphthalen-2-yl)propenone | 1-(1-hydroxy-4-halonaphthalen-2-yl)ethanone | Antitumor, anticancer, antibacterial, antioxidant | dergipark.org.tr |
Schiff bases are compounds containing a carbon-nitrogen double bond (azomethine group) and are synthesized by the condensation of a primary amine with an aldehyde or ketone. semanticscholar.orgscirp.org Schiff bases derived from naphthol are effective ligands, capable of forming stable complexes with various transition metals. nih.govscirp.org
The resulting metal complexes often exhibit enhanced biological activity compared to the free Schiff base ligand. nih.govnih.gov This enhancement is attributed to the chelation process, where the metal ion is coordinated to the ligand. This coordination can increase the lipophilicity of the molecule, facilitating its transport across cell membranes and interaction with biological targets. The synthesis of imines (a type of Schiff base) from 4-iodo-naphthalen-1-ol derivatives has been reported, with these compounds showing antioxidant activity. semanticscholar.orgjocpr.com Studies on various Schiff base-metal complexes have confirmed their potential as antimicrobial and anticancer agents. chemmethod.comnih.gov
Structure-Activity Relationship (SAR) Studies of Iodonaphthol Analogs
Structure-Activity Relationship (SAR) studies are fundamental to drug discovery, as they explore how modifications to a molecule's chemical structure affect its biological activity. oncodesign-services.comwisdomlib.org By systematically altering a lead compound and testing the resulting analogs, researchers can identify the key structural features responsible for potency, selectivity, and other pharmacological properties. oncodesign-services.commonash.edu
For iodonaphthol analogs, SAR studies provide critical insights. For example, the anticancer activity of methoxy-4'-amino chalcone derivatives was found to be influenced by the number and position of the methoxy (B1213986) groups on the chalcone structure, demonstrating a clear SAR. cellbiopharm.com Similarly, the observation that metal complexes of Schiff base ligands are often more potent antimicrobials than the ligands alone is a key SAR finding, suggesting that chelation is a critical factor for activity. nih.gov In the case of 1-Iodo-2-naphthol, its ability to induce apoptosis in cancer cells at a specific concentration (IC50 of ~20 µM) provides a benchmark for comparing the activity of newly synthesized analogs. These studies help guide medicinal chemists in designing new iodonaphthol derivatives with improved therapeutic potential. nih.gov
Environmental and Degradation Studies of Naphthalene Derivatives
Photocatalytic Degradation Pathways of Halogenated Naphthalenes
Photocatalysis is an advanced oxidation process that utilizes semiconductor materials, such as titanium dioxide (TiO₂), to generate highly reactive species upon irradiation with light. These reactive species can break down complex organic molecules into simpler, less harmful substances. The photocatalytic degradation of halogenated aromatic compounds is a promising method for their removal from contaminated water and soil.
The fundamental mechanism involves the generation of electron-hole pairs (e⁻/h⁺) in the photocatalyst when exposed to light of sufficient energy. These charge carriers initiate a series of redox reactions. The holes (h⁺) can oxidize water molecules or hydroxide (B78521) ions to produce hydroxyl radicals (•OH), while electrons (e⁻) reduce molecular oxygen to form superoxide (B77818) radicals (•O₂⁻). These reactive oxygen species (ROS), along with singlet oxygen (¹O₂), are the primary agents responsible for the degradation of organic pollutants. nih.govzastita-materijala.org
While specific studies on the photocatalytic degradation of 4-Iodonaphthalen-2-ol are not extensively documented, research on closely related compounds, such as chlorinated naphthalenes, provides significant insight into the likely degradation pathways. Studies on the photodegradation of 1-chloronaphthalene (B1664548) (CN-1) and 2-chloronaphthalene (B1664065) (CN-2) under UV-C irradiation show that the process follows pseudo-first-order kinetics. nih.gov The degradation is driven by a combination of reactive oxygen species, with hydroxyl radicals and superoxide radicals playing significant roles. nih.gov
The initial steps in the photocatalytic degradation of a halogenated naphthalene (B1677914) like this compound would likely involve an attack by these ROS. The carbon-iodine (C-I) bond is generally weaker than carbon-chlorine (C-Cl) or carbon-bromine (C-Br) bonds, suggesting that dehalogenation—the cleavage of the iodine atom from the naphthalene ring—could be a primary initial step. This would be followed or accompanied by the hydroxylation of the aromatic rings. nih.gov The photo-induced degradation of naphthalene adsorbed on silica (B1680970) gel has been shown to be initiated by the OH-radical, leading to products such as 1,4-naphthoquinone, nitronaphthol, and 2-formyl-cinnamaldehyde. nih.gov The degradation of naphthalene itself over various catalysts confirms that the process yields intermediates from hydroxylation and subsequent ring-cleavage. researchgate.net
Based on these analogous studies, the proposed degradation pathway for this compound would proceed through the formation of hydroxylated intermediates and naphthoquinones, followed by the cleavage of the aromatic rings to form simpler organic acids, and ultimately, mineralization to CO₂ and H₂O.
Interactive Data Table: Contribution of Reactive Species in Chlorinated Naphthalene Degradation This table is based on data for monochlorinated naphthalenes and provides an expected framework for the degradation of other halogenated naphthalenes.
| Reactive Oxygen Species (ROS) | Contribution to CN-1 Degradation (%) | Contribution to CN-2 Degradation (%) |
| Hydroxyl Radical (•OH) | 20.47 | 16.40 |
| Superoxide Radical (O₂•⁻) | 38.80 | 16.80 |
| Singlet Oxygen (¹O₂) | Not explicitly quantified for CN-1 | 15.70 |
| Data sourced from a study on the photodegradation of monochlorinated naphthalenes under UV-C irradiation. nih.gov |
Stability and Environmental Fate Considerations
The stability and environmental fate of a chemical compound determine its potential for long-term ecological impact. For this compound, these considerations are guided by its chemical structure and data from related iodinated and halogenated aromatic compounds.
Stability: Information regarding the stability of this compound is limited. However, related compounds such as 1-Iodo-2-naphthol are known to require storage in dry, light-protected environments to maintain stability, suggesting a susceptibility to photodegradation. This inherent light sensitivity implies that direct photolysis in sunlit surface waters could be a relevant degradation pathway, independent of photocatalysts.
Environmental Fate and Aquatic Toxicity: The environmental fate of iodinated naphthalenes is a key concern. While specific ecotoxicological data for this compound is scarce, hazard classifications for its isomer, 2-iodonaphthalene, indicate that it is "Toxic to aquatic life with long lasting effects". chembk.comnih.govsigmaaldrich.com This suggests that this compound may also pose a significant risk to aquatic ecosystems. nih.gov The assessment of aquatic toxicity is a critical component of environmental hazard assessment and generally involves evaluating effects on organisms at different trophic levels, such as algae, invertebrates (e.g., Daphnia), and fish. europa.eu
Furthermore, the presence of iodide in water systems can complicate degradation processes. During water treatment processes like chlorination, iodide can be oxidized to form hypoiodous acid, which can then react with organic matter to form new, stable iodinated aromatic disinfection byproducts. nih.govacs.org This raises the possibility that even if this compound degrades, its iodine component could contribute to the formation of other persistent and potentially more toxic iodinated compounds. In terrestrial environments, there is evidence for the enzymatically controlled iodination of organic matter in soil, which could influence the binding and mobility of iodine-containing compounds. dtu.dk
Interactive Data Table: GHS Hazard Classification for 2-Iodonaphthalene This data for a close isomer provides insight into the potential environmental hazards of this compound.
| Hazard Statement Code | Hazard Statement | Classification |
| H411 | Toxic to aquatic life with long lasting effects | Hazardous to the aquatic environment, long-term hazard, Category 2 |
| Data sourced from ECHA C&L Inventory notifications for 2-Iodonaphthalene. nih.gov |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 4-Iodonaphthalen-2-ol with high regioselectivity?
- Methodological Answer :
- Direct Iodination : Electrophilic iodination of naphthalen-2-ol using iodine monochloride (ICl) or N-iodosuccinimide (NIS) in polar aprotic solvents (e.g., DMF) at 60–80°C. Regioselectivity is influenced by steric and electronic factors; meta-directing groups favor iodination at the 4-position .
- Cross-Coupling : Use palladium-catalyzed coupling (e.g., Suzuki-Miyaura) with pre-functionalized naphthalene derivatives. For example, 4-bromo-naphthalen-2-ol can undergo halogen exchange with KI/CuI in DMSO at 120°C .
- Table 1 : Comparison of Synthetic Routes
| Method | Yield (%) | Regioselectivity | Key Conditions |
|---|---|---|---|
| Direct Iodination (ICl) | 65–75 | High (4-position) | DMF, 70°C, 12 h |
| Suzuki-Miyaura Coupling | 80–85 | Moderate | Pd(PPh₃)₄, KI, DMSO, 120°C |
Q. How can spectroscopic techniques confirm the structure and purity of this compound?
- Methodological Answer :
- 1H NMR : Identify the phenolic -OH proton (δ 9.8–10.2 ppm, broad singlet) and aromatic protons (δ 7.2–8.5 ppm). The iodine substituent deshields adjacent protons, causing predictable splitting patterns .
- Mass Spectrometry (MS) : Expect molecular ion [M+H]+ at m/z 270 (C₁₀H₇IO). Fragmentation peaks at m/z 253 ([M-OH]+) and 127 (naphthalene fragment) confirm the structure .
- HPLC-PDA : Use a C18 column with methanol/water (70:30) to assess purity (>95% by area under the curve) .
Advanced Research Questions
Q. What strategies resolve contradictory data on the reactivity of this compound in cross-coupling reactions?
- Methodological Answer :
- Controlled Replicates : Standardize reaction conditions (catalyst loading, solvent purity) to minimize batch-to-batch variability .
- In Situ Monitoring : Use FTIR or Raman spectroscopy to track intermediate formation (e.g., Pd-aryl complexes) and adjust reaction kinetics dynamically .
- Meta-Analysis : Compare datasets across studies using statistical tools (e.g., ANOVA) to identify outliers or systemic errors in reported yields .
Q. How does the iodine substituent influence the hydrogen bonding and acidity of this compound?
- Methodological Answer :
- Acidity (pKa) : Measure via potentiometric titration in DMSO/water. The electron-withdrawing iodine increases acidity (pKa ~8.2 vs. ~9.5 for naphthalen-2-ol) .
- Hydrogen Bonding : Use X-ray crystallography to observe O–H···O interactions. Computational DFT studies (B3LYP/6-311+G**) predict enhanced H-bond donor capacity due to iodine’s polarizability .
Q. What computational methods predict the reactivity of this compound in catalytic systems?
- Methodological Answer :
- DFT Calculations : Optimize geometry at the B3LYP/def2-TZVP level to map frontier molecular orbitals (HOMO/LUMO). Lower LUMO energy (-1.8 eV) indicates susceptibility to nucleophilic attack .
- Molecular Docking : Simulate interactions with enzymes (e.g., tyrosinase) using AutoDock Vina. High binding affinity (-9.2 kcal/mol) suggests potential bioactivity .
Methodological Best Practices
Critical precautions for handling this compound to prevent decomposition
- Light Sensitivity : Store in amber vials under argon; UV light accelerates C–I bond cleavage .
- Waste Disposal : Neutralize iodine-containing waste with Na₂S₂O₃ before disposal to avoid environmental release .
Chromatographic purification techniques for isolating this compound
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
